Propyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to facilitate the formation of the indole core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The use of high-throughput screening and optimization of reaction conditions ensures the efficient and cost-effective synthesis of the compound. Solvent selection, temperature control, and purification techniques are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Propyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Propyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Propyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Propyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and indole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
119377-09-2 |
---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
propyl 1-pyridin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C20H21N3O2/c1-2-10-25-20(24)17-11-15-14-7-3-4-8-16(14)22-19(15)18(23-17)13-6-5-9-21-12-13/h3-9,12,17-18,22-23H,2,10-11H2,1H3 |
InChI Key |
SFNHFBPEJWZZQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1CC2=C(C(N1)C3=CN=CC=C3)NC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.